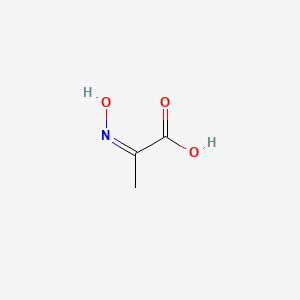
Methoprene acid
Descripción general
Descripción
(2E,4E)-11-Metoxi-3,7,11-trimetil-dodeca-2,4-dienoico es un compuesto orgánico que pertenece a la clase de los sesquiterpenoides, que son terpenos con tres unidades de isopreno consecutivas . Este compuesto se caracteriza por su estructura única, que incluye un grupo metoxi, múltiples grupos metilo y dobles enlaces conjugados. Es una molécula pequeña con una fórmula molecular de C16H28O3 y un peso molecular de 268,39 g/mol .
Mecanismo De Acción
El mecanismo de acción del ácido (2E,4E)-11-metoxi-3,7,11-trimetil-dodeca-2,4-dienoico implica su interacción con dianas moleculares específicas, como el coactivador 2 del receptor nuclear, el receptor del ácido retinoico RXR-beta y el receptor de oxiesteroles LXR-alfa . Estas interacciones influyen en diversas vías celulares, incluida la expresión genética y el metabolismo de lípidos. Los efectos del compuesto están mediados a través de la unión a estos receptores, lo que lleva a cambios en la transcripción de los genes diana y las respuestas biológicas subsiguientes .
Análisis Bioquímico
Biochemical Properties
(2E,4E)-11-Methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in fatty acid metabolism, such as peroxisome proliferator-activated receptor gamma (PPARγ), which is associated with enhanced insulin sensitivity . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities.
Cellular Effects
The effects of (2E,4E)-11-Methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to enhance glucose uptake in adipocytes by activating the Akt signaling pathway . This activation leads to increased translocation of glucose transporter 4 (GLUT4) to the cell membrane, thereby promoting glucose uptake.
Molecular Mechanism
At the molecular level, (2E,4E)-11-Methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been shown to activate PPARγ, which in turn enhances insulin sensitivity and glucose uptake . Additionally, it may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2E,4E)-11-Methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid can change over time. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For example, it has been observed that the compound can induce oxidative stress and inhibit antioxidant enzyme activity over time . These temporal changes are crucial for understanding its potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of (2E,4E)-11-Methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enhanced glucose uptake and improved insulin sensitivity. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Understanding these dosage effects is essential for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
(2E,4E)-11-Methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate fatty acid metabolism and energy production. For instance, it has been shown to influence carbohydrate metabolism and energy metabolism pathways, leading to changes in metabolite levels and metabolic flux . These interactions are critical for understanding its role in cellular metabolism and potential therapeutic applications.
Transport and Distribution
The transport and distribution of (2E,4E)-11-Methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to be rapidly absorbed and well-distributed in various tissues, including the liver and brain . The compound’s lipophilic nature facilitates its transport across cell membranes and its accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of (2E,4E)-11-Methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid is crucial for its activity and function. It has been shown to localize to specific cellular compartments, such as the cytoplasm and cell membrane . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Métodos De Preparación
La síntesis de ácido (2E,4E)-11-metoxi-3,7,11-trimetil-dodeca-2,4-dienoico implica varios pasos, generalmente comenzando con moléculas orgánicas más simples. La ruta sintética a menudo incluye la formación de la estructura dieno a través de una serie de reacciones como la condensación aldólica, la reacción de Wittig o la reacción de Horner-Wadsworth-Emmons. El grupo metoxi se introduce mediante reacciones de metilación, y el producto final se obtiene mediante técnicas de purificación como la cromatografía en columna .
Análisis De Reacciones Químicas
El ácido (2E,4E)-11-metoxi-3,7,11-trimetil-dodeca-2,4-dienoico experimenta diversas reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar utilizando reactivos como permanganato de potasio (KMnO4) u óxido de cromo (CrO3) para formar los ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción utilizando gas hidrógeno (H2) y un catalizador de paladio (Pd/C) pueden convertir los dobles enlaces en enlaces simples, dando como resultado un compuesto saturado.
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación normalmente produce ácidos carboxílicos, mientras que la reducción da como resultado hidrocarburos saturados .
Aplicaciones Científicas De Investigación
El ácido (2E,4E)-11-metoxi-3,7,11-trimetil-dodeca-2,4-dienoico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y como compuesto de referencia en química analítica.
Biología: Este compuesto se estudia por sus posibles actividades biológicas, incluidas sus interacciones con los receptores nucleares y su papel en las vías de señalización celular.
Medicina: Se está investigando para explorar sus posibles aplicaciones terapéuticas, como sus efectos en las vías metabólicas y su potencial como candidato a fármaco.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de productos químicos especiales
Comparación Con Compuestos Similares
El ácido (2E,4E)-11-metoxi-3,7,11-trimetil-dodeca-2,4-dienoico es único debido a su estructura específica y grupos funcionales. Compuestos similares incluyen otros sesquiterpenoides, como el farnesol y el nerolidol, que también contienen tres unidades de isopreno pero difieren en sus grupos funcionales y configuraciones de doble enlace . Estas diferencias dan como resultado propiedades químicas y actividades biológicas distintas, destacando la singularidad del ácido (2E,4E)-11-metoxi-3,7,11-trimetil-dodeca-2,4-dienoico .
Propiedades
IUPAC Name |
(2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O3/c1-13(10-7-11-16(3,4)19-5)8-6-9-14(2)12-15(17)18/h6,9,12-13H,7-8,10-11H2,1-5H3,(H,17,18)/b9-6+,14-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYBEULOKRVZKY-TZOAMJEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)OC)CC=CC(=CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCCC(C)(C)OC)C/C=C/C(=C/C(=O)O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10886034 | |
| Record name | 2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, (2E,4E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10886034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53092-52-7 | |
| Record name | Methoprene acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53092-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ZR-725 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053092527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, (2E,4E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, (2E,4E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10886034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E,4E)-(±)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.033 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZR-725 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MB9LR353F8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(6E,8E)-2-hydroxy-5,7-dimethyl-4-oxodeca-6,8-dienyl]piperidine-2,6-dione](/img/structure/B1231152.png)




![(1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-5,5-difluoro-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1231160.png)



